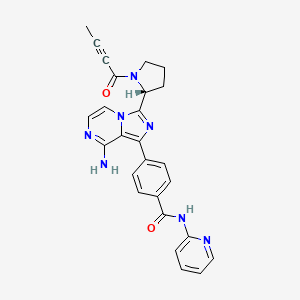

Acalabrutinib enantiomer

Übersicht

Beschreibung

Acalabrutinib enantiomer is a small-molecule compound that serves as a selective and potent inhibitor of Bruton tyrosine kinase. This compound is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma . The enantiomeric form of acalabrutinib ensures high specificity and efficacy in targeting Bruton tyrosine kinase, making it a valuable therapeutic agent in oncology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acalabrutinib enantiomer involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

Acalabrutinib enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure settings to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified or purified for therapeutic use .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Hematologic Malignancies

- Mantle Cell Lymphoma (MCL) : Acalabrutinib was approved for MCL treatment based on results from the ACE-LY-004 trial, which demonstrated an overall response rate of 81% and a median duration of response of 26 months .

- Chronic Lymphocytic Leukemia (CLL) : The drug has been shown to improve progression-free survival compared to other therapies such as rituximab plus idelalisib . In clinical trials, acalabrutinib demonstrated a lower discontinuation rate compared to ibrutinib, indicating better tolerability .

2. Combination Therapies

- Acalabrutinib is being studied in combination with checkpoint inhibitors like pembrolizumab to enhance therapeutic efficacy against hematologic malignancies . This combination aims to leverage the immune system's ability to combat cancer while minimizing adverse effects commonly associated with traditional chemotherapies.

3. Diffuse Large B-cell Lymphoma (DLBCL)

- Preliminary studies indicate that acalabrutinib may be effective in patients with non-germinal center subtype DLBCL, showcasing its potential beyond MCL and CLL . The ongoing phase Ib study aims to evaluate its safety and pharmacodynamics in this context.

Pharmacological Insights

Acalabrutinib exhibits a favorable pharmacokinetic profile:

- Bioavailability : Approximately 25% with peak plasma concentrations reached within 0.75 hours post-administration.

- Protein Binding : High binding affinity (97.5%) to plasma proteins ensures prolonged action within the bloodstream .

- Metabolism : The drug is primarily metabolized via liver enzymes, leading to minimal drug-drug interactions compared to first-generation BTK inhibitors like ibrutinib .

Case Studies and Research Findings

| Study | Condition | Key Findings |

|---|---|---|

| ACE-LY-004 | MCL | ORR of 81%, median DOR of 26 months |

| ACE-LY-002 | CLL | Improved PFS vs. comparator therapies; lower discontinuation rates |

| Phase Ib Study | DLBCL | Consistent safety profile; supports further evaluation in combination therapies |

Wirkmechanismus

Acalabrutinib enantiomer exerts its effects by selectively binding to the active site of Bruton tyrosine kinase, thereby inhibiting its activity . This inhibition prevents the proliferation, trafficking, chemotaxis, and adhesion of B cells, which are essential for the survival and growth of cancer cells in certain types of lymphomas and leukemias . The molecular targets and pathways involved include the B-cell receptor signaling pathway and downstream effectors such as ERK, IKB, and AKT .

Vergleich Mit ähnlichen Verbindungen

Acalabrutinib enantiomer is often compared with other Bruton tyrosine kinase inhibitors, such as ibrutinib . While both compounds are effective in treating B-cell malignancies, this compound is considered to have a more favorable safety profile and fewer off-target effects . Other similar compounds include zanubrutinib and tirabrutinib, which also target Bruton tyrosine kinase but differ in their selectivity, potency, and clinical applications .

Biologische Aktivität

Acalabrutinib, a selective Bruton tyrosine kinase (BTK) inhibitor, has gained significant attention in the treatment of B-cell malignancies. The focus of this article is on the biological activity of its enantiomer, R-acalabrutinib, which exhibits distinct pharmacological properties and therapeutic potential. This analysis will cover the compound's mechanism of action, pharmacokinetics, efficacy in clinical settings, and comparative studies with other BTK inhibitors.

Acalabrutinib functions by irreversibly binding to the cysteine 481 residue of BTK, inhibiting its activity and thereby blocking the B-cell receptor signaling pathway. This inhibition is crucial for the proliferation and survival of malignant B cells. The enantiomer R-acalabrutinib retains this mechanism but may exhibit variations in selectivity and potency compared to its racemic counterpart.

Table 1: Comparison of Acalabrutinib and R-Acalabrutinib

| Property | Acalabrutinib | R-Acalabrutinib |

|---|---|---|

| Binding Site | Cys481 | Cys481 |

| Selectivity | High | Higher than Acalabrutinib |

| Off-target Activity | Minimal | Minimal |

| Pharmacokinetics | Rapid absorption | Similar profile |

| Clinical Indications | CLL, MCL | Potentially broader |

Pharmacokinetics

Pharmacokinetic studies indicate that acalabrutinib is rapidly absorbed with a half-life ranging from 0.88 to 2.1 hours. In healthy volunteers, a single oral dose resulted in approximately 99% median BTK occupancy at 3 hours and maintained around 90% at 24 hours . The enantiomer's pharmacokinetic profile suggests similar rapid absorption and elimination characteristics, which may enhance its therapeutic window.

Clinical Efficacy

Case Studies and Clinical Trials

- Phase II Study in Ibrutinib-Intolerant Patients : A study involving patients with relapsed/refractory chronic lymphocytic leukemia (CLL) who were intolerant to ibrutinib demonstrated that R-acalabrutinib had an overall response rate (ORR) of 73%, with some patients achieving complete remission . Adverse events included diarrhea (53%) and headache (42%), but these were manageable compared to traditional therapies.

- Comparative Effectiveness : In a real-world study comparing acalabrutinib and ibrutinib in CLL patients, acalabrutinib showed lower rates of treatment discontinuation and prolonged time to discontinuation . This suggests that R-acalabrutinib may offer improved tolerability and adherence for patients previously treated with less selective BTK inhibitors.

Table 2: Summary of Clinical Trial Findings

| Study Type | Population | ORR (%) | Common Adverse Events |

|---|---|---|---|

| Phase II (Ibrutinib-Intolerant) | Relapsed/Refractory CLL | 73 | Diarrhea (53%), Headache (42%) |

| Real-World Comparative | CLL Patients | N/A | Lower discontinuation rates |

Safety Profile

R-acalabrutinib is associated with fewer off-target effects compared to its predecessor, ibrutinib. Reports indicate a low frequency of severe adverse events such as atrial fibrillation and significant bleeding . This improved safety profile is likely due to its selective inhibition mechanism, which minimizes interference with other kinases involved in critical physiological processes.

Eigenschaften

IUPAC Name |

4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDENQIQQYWYTPO-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CCC[C@@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952316-43-6 | |

| Record name | Acalabrutinib, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952316436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acalabrutinib, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J82PAQ862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.